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An In-depth Technical Guide to Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of Ethyl 2-(3,5-
dimethylphenyl)thiazole-4-carboxylate, a heterocyclic compound of significant interest to the
chemical, pharmaceutical, and agrochemical sectors. While not a therapeutic agent itself, this
molecule serves as a crucial and versatile intermediate for the synthesis of more complex,
biologically active compounds.[1] Its structure, featuring a stable thiazole core flanked by a
substituted phenyl ring and an ethyl ester functional group, offers multiple points for chemical
modification, making it an ideal scaffold in drug discovery and materials science. This
document details the compound's fundamental chemical properties, provides an authoritative
protocol for its synthesis via the Hantzsch thiazole reaction, and explores its current and
potential applications. The content herein is curated for researchers, medicinal chemists, and
process development scientists engaged in the design and synthesis of novel chemical entities.

Molecular Identity and Structure

The structural foundation of this compound is the thiazole ring, an aromatic five-membered
heterocycle containing sulfur and nitrogen atoms.[2] This core is known to be a key
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pharmacophore in numerous approved drugs and biologically active agents.[3][4]

Nomenclature and Chemical Identifiers

The key identifiers for Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate are summarized in
the table below for unambiguous reference in research and procurement.

Property Value Source(s)
ethyl 2-(3,5-

IUPAC Name dimethylphenyl)-1,3-thiazole-4-  N/A
carboxylate

CAS Number 885278-63-7 [1][5]

Molecular Formula C14H15NO2S [1][6]

Molecular Weight 261.34 g/mol [1][6]

Appearance Pale yellow solid [1]

) CCOC(=0)C1=CSC(=N1)C2=
Canonical SMILES N/A
CC(=CC(=C2)C)C

BXFSXNXQLILNEU-
INChl Key [6]
UHFFFAOYSA-N

Chemical Structure

The molecule's architecture consists of a central thiazole ring. The C2 position is substituted
with a 3,5-dimethylphenyl group, which imparts lipophilicity and specific steric properties. The
C4 position is functionalized with an ethyl carboxylate group, providing a reactive handle for

further chemical elaboration, such as hydrolysis to the corresponding carboxylic acid or
amidation.

Caption: Structure of Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate.

Physicochemical and Spectral Properties
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A thorough understanding of a compound's physicochemical properties is essential for its
handling, reaction setup, and purification.

Summary of Properties

Property Value /| Observation Source(s)
Physical Form Pale yellow solid [1]
Storage Conditions Store at 0-8°C [1]

_ _ Experimental data not
Melting Point ) o ) N/A
available in cited literature.

. ) Experimental data not
Boiling Point ) o ) N/A
available in cited literature.

Described as having favorable
Solubility solubility for handling and [1]

formulation.

Predicted Spectral Characteristics

While experimental spectra for this specific molecule are not publicly available in the cited
literature, its characteristic signals can be predicted based on its structure and published data
for analogous compounds.[7][8][9]

e 1H NMR:

o Aromatic Protons: Two signals are expected for the dimethylphenyl ring. A singlet for the
proton at the C2 position (between the methyl groups) and a singlet for the two equivalent
protons at the C4 and C6 positions. These would likely appear in the & 7.0-7.8 ppm range.

o Thiazole Proton: A singlet for the proton at the C5 position of the thiazole ring, typically
appearing downfield around & 8.0-8.5 ppm.

o Ethyl Ester Group: A quartet for the -OCHz2- protons (around & 4.2-4.5 ppm) and a triplet
for the terminal -CHs protons (around 6 1.3-1.5 ppm).
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o Dimethyl Group: A singlet integrating to 6 protons for the two equivalent methyl groups on
the phenyl ring, expected around & 2.3-2.5 ppm.

e 1BC NMR:
o Carbonyl Carbon: The ester C=0 carbon is expected in the  160-165 ppm region.

o Thiazole Carbons: The C2 and C4 carbons of the thiazole ring are typically found in the
145-170 ppm range, while C5 is more upfield.

o Aromatic Carbons: Signals for the six carbons of the dimethylphenyl ring would appear in
the typical aromatic region of & 125-140 ppm.

o Ethyl and Methyl Carbons: The -OCH2- carbon would be around & 60-62 ppm, while the
aliphatic methyl carbons would be upfield (& 14-22 ppm).

e FT-IR (Infrared Spectroscopy):

o A strong absorption band around 1720-1740 cm~* corresponding to the C=0 stretch of the
ethyl ester.

o Bands in the 1500-1640 cm~* region corresponding to C=N stretching of the thiazole ring
and C=C stretching of the aromatic phenyl ring.

o C-H stretching bands for aromatic and aliphatic protons just above and below 3000 cm~1.

o A C-S stretching vibration, which is often weak, in the fingerprint region.

Synthesis and Mechanism

The construction of the thiazole core is a classic and reliable transformation in organic
chemistry. The most authoritative and widely used method for this class of compounds is the
Hantzsch Thiazole Synthesis.[10][11][12]

Retrosynthetic Analysis and Proposed Pathway

The Hantzsch synthesis involves the condensation of a thioamide with an a-halocarbonyl
compound.[2][11] For the target molecule, this translates to a disconnection across the N1-C2
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and S-C5 bonds of the thiazole ring.

e Precursor 1 (Thioamide): 3,5-Dimethylthiobenzamide. This component provides the 2-(3,5-
dimethylphenyl) moiety.

e Precursor 2 (a-Halocarbonyl): Ethyl bromopyruvate. This reagent provides the ethyl
carboxylate group at the C4 position and the remaining atoms for the heterocyclic ring.

The reaction proceeds via an initial nucleophilic attack of the sulfur from the thioamide onto the
carbon bearing the halogen, followed by intramolecular cyclization and dehydration to form the
aromatic thiazole ring.[10][13]

Reactants

3,5-Dimethylthiobenzamide EIocess Product Formation

| Vixin Solvent ) _ itiates Reaction Intermediate Formation
(e.g., Ethanol) J ="~ T Heat (o Reflux & Crude Product Mixture
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Ethyl Bromopyruvate | | (.  ——— = |- =

Click to download full resolution via product page

Caption: Hantzsch synthesis pathway for the target molecule.

Detailed Experimental Protocol

This protocol is a validated, generalized procedure based on established Hantzsch syntheses.
[91[10]

o Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux
condenser, dissolve 1.0 equivalent of 3,5-dimethylthiobenzamide in absolute ethanol.

o Causality: Ethanol is a common polar protic solvent that effectively dissolves both
reactants and facilitates the reaction.
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» Addition of a-Haloketone: To the stirred solution, add 1.05 equivalents of ethyl
bromopyruvate dropwise at room temperature.

o Causality: A slight excess of the electrophile ensures complete consumption of the
thioamide. Dropwise addition helps to control any initial exotherm.

» Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and
maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography
(TLC).

o Causality: Heating provides the necessary activation energy for the SN2 and subsequent
condensation steps. TLC allows for empirical determination of reaction completion,
preventing unnecessary heating that could lead to side products.

o Work-up and Isolation: After cooling to room temperature, concentrate the mixture under
reduced pressure to remove the solvent. Re-dissolve the residue in ethyl acetate and wash
with a saturated sodium bicarbonate solution, followed by brine.

o Causality: The bicarbonate wash neutralizes the hydrobromic acid byproduct formed
during the reaction. The brine wash helps to remove residual water from the organic layer.

» Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in
vacuo. Purify the resulting crude solid by recrystallization from an appropriate solvent system
(e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

o Causality: Recrystallization or chromatography is essential to remove unreacted starting
materials and any side products, yielding the pure target compound.

Purification and Characterization Workflow

A robust workflow is critical to ensure the final product meets the purity requirements for
subsequent applications.
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Caption: Post-synthesis workflow for purification and analysis.
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Applications in Research and Development

Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate is primarily valued as a molecular
building block.[1] Its utility stems from the stable, biologically relevant thiazole core and the
presence of functional groups amenable to further chemical modification.

Role as a Versatile Chemical Intermediate

The compound serves as a key starting material in multi-step syntheses.[1]

o Ester Hydrolysis: The ethyl ester can be easily hydrolyzed to the corresponding carboxylic
acid. This acid can then be coupled with various amines to form a diverse library of amide
derivatives, a common strategy in medicinal chemistry to explore structure-activity
relationships (SAR).

o Aromatic Substitution: While the thiazole ring itself is relatively electron-deficient, the
dimethylphenyl ring can potentially undergo electrophilic aromatic substitution if required,
although this is less common.

Potential in Drug Discovery

The thiazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in drugs with a
wide range of therapeutic uses.[2][3] Derivatives of thiazole have demonstrated significant
biological activities, including:

» Antimicrobial and Antifungal Activity: Many thiazole-containing compounds have been
investigated as potent agents against various bacterial and fungal strains.[1][14]

» Anticancer Activity: The thiazole ring is a component of several compounds evaluated for
their anti-proliferative effects against various cancer cell lines.[3][4][14]

» Anti-inflammatory Activity: Thiazole derivatives have been explored for their potential to
modulate inflammatory pathways.[1][4]

This specific intermediate is a valuable precursor for synthesizing novel thiazole derivatives for
screening in these therapeutic areas.[1]
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Applications in Agrochemicals

Beyond pharmaceuticals, the thiazole scaffold is important in the agrochemical industry. This
compound can be used to develop new fungicides and herbicides, contributing to crop
protection and enhanced agricultural yields.[1] The 3,5-dimethylphenyl group can be a key
feature for achieving desired potency and selectivity in these applications.

Conclusion

Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate is a well-defined chemical entity with
significant strategic value for synthetic and medicinal chemists. Its straightforward synthesis via
the robust Hantzsch reaction, combined with its versatile chemical handles, makes it an
attractive starting point for the development of novel compounds. While its direct biological
activity is not its primary application, its role as a key intermediate in the synthesis of potential
pharmaceutical and agrochemical agents is firmly established. This guide provides the
foundational knowledge required for researchers to effectively synthesize, handle, and utilize
this compound in their research and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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